2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide
Descripción
This compound features a benzodioxole moiety linked via an acetamide bridge to a 6-sulfamoyl-substituted benzothiazole ring. The benzodioxole group is known for enhancing metabolic stability and membrane permeability, while the sulfamoyl group on benzothiazole contributes to hydrogen bonding and solubility .
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c17-26(21,22)10-2-3-11-14(7-10)25-16(18-11)19-15(20)6-9-1-4-12-13(5-9)24-8-23-12/h1-5,7H,6,8H2,(H2,17,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMGCHJDDMLNSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide is a synthetic derivative that combines elements from benzo[d][1,3]dioxole and benzo[d]thiazole structures. This article reviews its biological activities, particularly focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 318.35 g/mol. The structure consists of a benzo[d][1,3]dioxole moiety linked to a sulfamoylbenzo[d]thiazole unit via an acetamide group. This unique combination may contribute to its biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to This compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A series of benzodioxole derivatives were synthesized and tested against various cancer cell lines, including HepG2, HCT116, and MCF-7. Compounds similar to the target compound showed IC50 values ranging from 1.54 µM to 4.52 µM, indicating potent cytotoxic effects compared to standard treatments like doxorubicin (IC50 values of 7.46 µM for HepG2) .
- Mechanism of Action : The anticancer mechanisms were explored through cell cycle analysis and apoptosis assessment. For example, certain derivatives induced cell cycle arrest in the G2-M phase and increased apoptotic cell populations, suggesting that they may trigger mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Antimicrobial Activity
The antimicrobial potential of related compounds has also been investigated:
- Antibacterial Studies : Benzodioxole derivatives displayed varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Some compounds showed significant inhibition zones in agar diffusion tests .
- Mechanistic Insights : The antibacterial action was attributed to interference with bacterial cell wall synthesis and protein function, although specific pathways for the target compound remain to be elucidated.
Case Study 1: Anticancer Efficacy
In a study evaluating the effects of synthesized benzodioxole derivatives on Hep3B liver cancer cells, compound 2a demonstrated a reduction in alpha-fetoprotein secretion from 2519.17 ng/ml (untreated) to 1625.8 ng/ml after treatment, indicating a strong anticancer effect . Flow cytometry revealed that 2a significantly reduced the fraction of cells in the G1 phase, promoting arrest in the G2-M phase similar to doxorubicin .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of various benzodioxole derivatives against clinical isolates. Compounds exhibited moderate to high activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 32 µg/ml for specific derivatives .
Data Tables
Comparación Con Compuestos Similares
Key Observations:
- Benzodioxole Role : ASN90 and compounds 4p–4u share the benzodioxole motif, which is associated with improved pharmacokinetic profiles and CNS penetration .
- Benzothiazole Modifications : Nitro (6d) and sulfamoyl groups on benzothiazole target different enzymes (e.g., VEGFR-2 vs. O-GlcNAcase), highlighting substituent-dependent selectivity .
Pharmacological and Computational Insights
- Kinase Inhibition : Compound 6d (nitrobenzothiazole) shows IC₅₀ = 0.42 µM against VEGFR-2, while sulfamoyl analogs (e.g., ASN90) target O-GlcNAcase (IC₅₀ = 8 nM), suggesting substituents dictate target preference .
- Antimicrobial Activity : Sulfonylbenzothiazoles (47–50) exhibit MIC = 4–8 µg/mL against S. aureus, whereas thioacetamides (5d) show MIC = 16 µg/mL, indicating sulfonamide/sulfamoyl groups enhance potency .
- Molecular Docking : Docking studies for 6d reveal hydrogen bonding with VEGFR-2’s Asp1046 and Phe1047, while ASN90 forms interactions with O-GlcNAcase’s catalytic pocket . The target compound’s sulfamoyl group may similarly engage polar residues in enzyme active sites.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and thiazole-containing precursors. Key steps include thioether bond formation (via nucleophilic substitution) and amide coupling. Reaction conditions such as solvent choice (e.g., dimethyl sulfoxide for solubility), temperature (60–90°C), and catalysts (e.g., NaOH for deprotonation) are critical for yield optimization. Purification often employs recrystallization or column chromatography, monitored by TLC/HPLC .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and connectivity. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) or elemental analysis ensures purity (>95%) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology : Standard assays include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based assays for targets like cyclooxygenase-2 (COX-2) or kinases .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across structurally similar analogs?
- Methodology : Perform comparative structure-activity relationship (SAR) studies using analogs with systematic substitutions (e.g., halogenation at the benzothiazole ring). Computational docking (e.g., AutoDock Vina) identifies binding affinities to targets like COX-2 or DNA topoisomerases. Validate hypotheses with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify interactions .
Q. What strategies mitigate low solubility or bioavailability in preclinical studies?
- Methodology :
- Salt formation : React with HCl or sodium salts to improve aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the acetamide moiety.
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles for controlled release. Monitor stability via dynamic light scattering (DLS) .
Q. How can contradictory data on metabolic stability be addressed during lead optimization?
- Methodology : Use hepatic microsome assays (human/rat) to assess phase I/II metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites. Compare results with in silico predictions (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetic profiles .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Transcriptomics : RNA sequencing to identify differentially expressed genes post-treatment.
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to quantify protein expression changes.
- Cryo-EM/X-ray crystallography : Resolve compound-target complexes at atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
